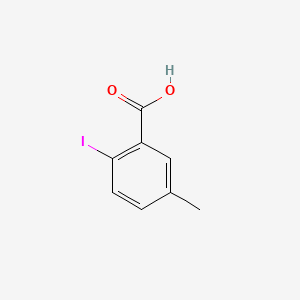

2-Iodo-5-methylbenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGWGCDYAJKXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200536 | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-14-8 | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52548-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Iodo-5-methylbenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodo-5-methylbenzoic acid from 5-methyl-anthranilic acid. The described methodology is a robust and well-established procedure primarily involving a diazotization reaction followed by iodination, a variant of the Sandmeyer reaction. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to support research and development in medicinal chemistry and organic synthesis. This compound is a valuable building block in the synthesis of more complex organic molecules and active pharmaceutical ingredients.[1]

Reaction Principle and Mechanism

Experimental Workflow

The overall experimental process, from starting material to purified product, is outlined below. The workflow encompasses the initial reaction setup, the core synthesis steps, and the subsequent purification procedures.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.[5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 5-Methyl-anthranilic acid | 151.16 | 20 g |

| 3-N Hydrochloric acid | - | 200 ml |

| Sodium nitrite (B80452) (NaNO₂) | 69.00 | 10 g |

| Potassium iodide (KI) | 166.00 | 26.5 g |

| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | ~5 g |

| Diethyl ether | - | As needed |

| Sodium sulfate (B86663) (Na₂SO₄) | 142.04 | As needed |

| Ligroin | - | As needed |

| Water | 18.02 | As needed |

Procedure:

-

Preparation of the Diazonium Salt:

-

In a suitable reaction vessel, suspend 20 g of 5-methyl-anthranilic acid in 200 ml of 3-N hydrochloric acid.

-

Cool the suspension to 0 °C in an ice bath with constant stirring.

-

Prepare a solution of 10 g of sodium nitrite in 20 ml of water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 25 minutes.

-

-

Iodination:

-

Prepare a solution of 26.5 g of potassium iodide in 30 ml of 3-N hydrochloric acid and 30 ml of water.

-

Add this potassium iodide solution dropwise to the diazonium salt mixture, allowing the temperature to rise to 5-10 °C.

-

Once the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

-

-

Reaction Completion and Work-up:

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the mixture and add sodium thiosulfate (approximately 5 g) until the yellow color of excess iodine disappears.[5]

-

The solid crystalline this compound will precipitate.

-

Collect the crude product by vacuum filtration and wash it with water until the filtrate is neutral.[5]

-

-

Purification:

-

Dissolve the crude acid in diethyl ether.

-

Wash the ether solution thoroughly with a saturated aqueous solution of sodium thiosulfate, followed by water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the ether to yield the crude product as light-brown crystals.[5]

-

For further purification, recrystallize the crude product from ligroin to obtain pure this compound.[1]

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Methyl-anthranilic acid | 82-24-6 | C₈H₉NO₂ | 151.16 | - |

| This compound | 52548-14-8 | C₈H₇IO₂ | 262.04 | White to light-brown solid |

Table 2: Reaction and Product Characteristics

| Parameter | Value | Reference |

| Yield | 85% | [6] |

| Melting Point (Crude) | 100-112 °C | [5] |

| Melting Point (Pure) | 112-113 °C | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.91 (d, J=8.2 Hz, 1H), 7.84 (d, J=1.8 Hz, 1H), 7.02 (dd, J=8.2, 1.8 Hz, 1H), 2.36 (s, 3H) | [6] |

Chemical Reaction Pathway

The chemical transformation from 5-methyl-anthranilic acid to this compound via the diazonium salt intermediate is depicted below.

References

physicochemical properties of 2-Iodo-5-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-methylbenzoic Acid

This technical guide provides a comprehensive overview of the core (CAS No: 52548-14-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details key physical and chemical data, outlines experimental protocols for their determination, and presents a logical workflow for the characterization of this compound.

Core Physicochemical Data

This compound is a substituted aromatic carboxylic acid.[3] Its structure, featuring an iodine atom and a methyl group on the benzoic acid core, influences its physical properties and reactivity. The compound typically appears as an off-white to yellow or pink powder.[1]

Quantitative Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These values are critical for predicting its behavior in various experimental and physiological conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₂ | [2][4][5][6] |

| Molecular Weight | 262.04 g/mol | [2][4][6] |

| Melting Point | 121-124°C | [2][7] |

| Boiling Point | 321.4 ± 30.0 °C at 760 mmHg | [2][4][7] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 148.2 ± 24.6 °C | [2][4][7] |

| LogP (Octanol-Water Partition Coefficient) | 2.62 | [2] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |

| Polar Surface Area (PSA) | 37.30 Ų | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

-

Mass Spectrometry (MS): In mass spectra obtained through electron ionization, the top peak is observed at an m/z of 262, corresponding to the molecular ion.[6][8] The second and third highest peaks appear at m/z 245 and 77, respectively.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum, available from the NIST/EPA Gas-Phase Infrared Database, provides information on the functional groups present in the molecule.[5]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is available in the Wiley-VCH GmbH database.[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures applicable to solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 cm.[10][11] The packing should be tight to avoid air gaps.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is placed in a heating apparatus, such as a Thiele tube containing liquid paraffin (B1166041) or a modern digital melting point apparatus (e.g., Mel-Temp).[9][10]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[9]

-

Observation: The temperature at which the substance first begins to melt (t1) and the temperature at which it has completely melted (t2) are recorded.[9][10] This range (t1-t2) represents the melting point range. For a pure compound, this range is narrow.[12]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the carboxylic acid group is the primary acidic proton.

Methodology (Potentiometric Titration): Potentiometric titration is a highly precise technique for determining pKa values.[13]

-

Solution Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol (B129727) for sparingly soluble compounds.[13][14] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[14] Dissolved gases are removed by purging with nitrogen.[14]

-

Titration: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer.[14] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[14]

-

Data Collection: A standard base (e.g., 0.1 M NaOH) is added in small, precise increments.[14] The pH of the solution is recorded after each addition, allowing the system to equilibrate.[14] The titration continues until the pH reaches a basic value (e.g., 12-12.5).[14]

-

Analysis: The resulting titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve corresponds to the equivalence point. The pKa is the pH at which half of the acid has been neutralized.[13] The experiment should be repeated multiple times to ensure reliability.[14]

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it affects absorption and bioavailability.[15]

Methodology (Shake-Flask Method): The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][17]

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, PBS) in a vial.[16][18] This ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., an incubator or shaker bath) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[16][18]

-

Separation: After incubation, the suspension is filtered to remove the undissolved solid.[18] Centrifugation followed by filtration of the supernatant through a non-binding filter (e.g., 0.22 µm PVDF) is a common practice.[16]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[15][18] This concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Spectroscopic Analysis Protocols

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19][20] For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[21][22]

-

Filtration: The solution should be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade the quality of the spectrum.[23]

-

Analysis: The prepared solution is transferred to a clean, unscratched 5 mm NMR tube.[19][23] The spectrum is then acquired on an NMR spectrometer.

3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[24] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[24]

-

Film Formation: The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[24]

-

Analysis: A background spectrum is run first.[25] Then, the salt plate with the sample film is placed in the spectrometer's sample holder, and the IR spectrum is recorded.[24]

3.4.3. Mass Spectrometry (MS)

-

Sample Preparation (for ESI-MS): A dilute solution of the sample is prepared (e.g., 1-10 µg/mL) in a high-purity, volatile solvent such as methanol or acetonitrile.[20] The sample should be filtered through a 0.2 µm syringe filter to remove particulates.[20]

-

Analysis: The solution is introduced into the mass spectrometer. For a carboxylic acid, analysis in negative ion mode ([M-H]⁻) is often preferred to detect the deprotonated molecule.[20] The instrument parameters (e.g., ionization mode, scan range) are set to detect the molecular ion and characteristic fragments.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

References

- 1. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 2. This compound | CAS#:52548-14-8 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 52548-14-8 | FI15188 [biosynth.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound CAS 52548-14-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. athabascau.ca [athabascau.ca]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. benchchem.com [benchchem.com]

- 17. who.int [who.int]

- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. benchchem.com [benchchem.com]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 23. NMR Sample Preparation [nmr.chem.umn.edu]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. egikunoo.wordpress.com [egikunoo.wordpress.com]

Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Iodo-5-methylbenzoic acid. It includes structured data tables for easy reference, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis, designed to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Accurate structural elucidation is paramount, and NMR spectroscopy serves as a primary analytical technique for this purpose. This guide presents a comprehensive summary of the available ¹H and ¹³C NMR data to facilitate its use in synthetic and medicinal chemistry.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent |

| H-6 | 7.91 | Doublet (d) | 8.2 | CDCl₃ |

| H-4 | 7.84 | Doublet (d) | 1.8 | CDCl₃ |

| H-3 | 7.02 | Doublet of doublets (dd) | 8.2, 1.8 | CDCl₃ |

| -CH₃ | 2.36 | Singlet (s) | - | CDCl₃ |

| -COOH | Not Reported | - | - | CDCl₃ |

Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and its position is variable, hence it is not always reported in standard spectra.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| -COOH | 165-175 |

| C-Ar (quaternary) | 130-145 |

| C-Ar (CH) | 120-140 |

| C-I | 90-100 |

| -CH₃ | 20-25 |

Note: These are predicted ranges and experimental verification is recommended.

Experimental Protocols

The following section details a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for optimal resolution and sensitivity.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Caption: A logical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

This guide provides a foundational understanding of the NMR spectroscopic characteristics of this compound. For further, in-depth analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended to unambiguously assign all proton and carbon signals.

Mass Spectrometry Analysis of 2-Iodo-5-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry characteristics of 2-Iodo-5-methylbenzoic acid (C₈H₇IO₂), a key intermediate in organic synthesis. This document outlines its fragmentation behavior under electron ionization (EI), presents a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offers a structured summary of its mass spectral data.

Molecular Properties and Mass Spectrometry Data

This compound has a molecular weight of approximately 262.04 g/mol .[1][2] Under electron ionization mass spectrometry, the molecule readily ionizes to produce a distinct molecular ion peak and a series of characteristic fragment ions.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.[1]

| m/z | Relative Intensity (%) | Proposed Ion Identity |

| 262 | 100 | [M]⁺• (Molecular Ion) |

| 245 | 85 | [M - OH]⁺ |

| 217 | 40 | [M - COOH]⁺ |

| 135 | 30 | [C₈H₇O]⁺ |

| 127 | 15 | [I]⁺ |

| 90 | 55 | [C₇H₆]⁺• |

| 63 | 25 | [C₅H₃]⁺ |

Electron Ionization Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) follows predictable pathways for aromatic carboxylic acids and halogenated compounds. The process begins with the formation of the molecular ion (M⁺•) at m/z 262.

A primary and highly favorable fragmentation step is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in the formation of a stable acylium ion at m/z 245.[1][2] Another significant fragmentation pathway involves the loss of the entire carboxyl group as a radical (•COOH), leading to the iodotoluene radical cation at m/z 217. Subsequent fragmentation can involve the loss of the iodine atom or further degradation of the aromatic ring.

Figure 1: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is typically required for successful GC-MS analysis. This protocol outlines a general procedure for the silylation of this compound followed by GC-MS analysis.

Materials and Reagents

-

This compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or other suitable aprotic solvent

-

Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Standard laboratory glassware

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation and Derivatization

-

Sample Weighing: Accurately weigh approximately 1-2 mg of this compound into a clean, dry reaction vial.

-

Dissolution: Dissolve the sample in 200 µL of pyridine.

-

Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

-

Dilution: After cooling to room temperature, dilute the sample with ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Drying: Pass the diluted sample through a small column of anhydrous sodium sulfate to remove any residual moisture.

-

Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

MS Quadrupole Temperature: 150 °C

-

MS Source Temperature: 230 °C

-

Scan Range: m/z 40-500

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of this compound by electron ionization provides a clear molecular ion and a predictable fragmentation pattern, which is invaluable for its identification and characterization. The provided GC-MS protocol, incorporating a necessary derivatization step, offers a reliable method for the analysis of this compound in complex matrices. This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis, quality control, and application of this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Iodo-5-methylbenzoic acid, a key intermediate in organic synthesis and pharmaceutical chemistry. This document details the characteristic vibrational frequencies, provides established experimental protocols for spectral acquisition, and presents a logical workflow for FT-IR analysis.

Introduction to the FT-IR Analysis of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule. For this compound (C₈H₇IO₂), the spectrum reveals key features of the carboxylic acid group, the substituted aromatic ring, and the carbon-iodine bond.

Spectral Data and Interpretation

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The data presented below is a summary of expected and observed frequencies based on spectral databases and comparative analysis of similar substituted benzoic acids. The spectrum is largely defined by the vibrations of the carboxylic acid dimer, formed through intermolecular hydrogen bonding in the solid state.

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 - 2500 | Broad, Strong | O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1] |

| ~1700 | Strong, Sharp | C=O (carbonyl) stretching of the carboxylic acid.[1] |

| ~1600 - 1450 | Medium to Strong | C=C stretching vibrations within the aromatic ring. |

| ~1420 | Medium | In-plane O-H bending coupled with C-O stretching. |

| ~1300 | Medium | C-O stretching coupled with in-plane O-H bending. |

| ~920 | Broad, Medium | Out-of-plane O-H bending of the carboxylic acid dimer. |

| ~800 - 700 | Strong | C-H out-of-plane bending (wagging) of the substituted aromatic ring. |

| Below 600 | Weak to Medium | C-I stretching vibration. |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved through several methods. The two most common are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.

Materials and Equipment:

-

This compound (sample)

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Grinding: In a dry environment, grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background Collection: Record a background spectrum using a pure KBr pellet or with an empty sample compartment.

-

Sample Analysis: Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation. The technique involves pressing the sample against a crystal with a high refractive index.

Materials and Equipment:

-

This compound (sample)

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

Procedure:

-

Background Collection: With the clean ATR crystal in place, record a background spectrum. This will account for any ambient atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

-

Spectral Acquisition: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure clamp and thoroughly clean the crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Experimental Workflow

The logical progression of an FT-IR analysis is crucial for obtaining reliable and reproducible data. The following diagram illustrates a generalized workflow for the FT-IR analysis of a solid sample like this compound.

Caption: Generalized workflow for FT-IR analysis of a solid sample.

This guide provides the foundational information for researchers and professionals working with this compound to effectively utilize FT-IR spectroscopy for material identification and quality control. The provided data and protocols serve as a reliable reference for experimental design and spectral interpretation.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Iodo-5-methylbenzoic Acid

For Immediate Release

While the definitive crystal structure of 2-Iodo-5-methylbenzoic acid remains to be publicly elucidated, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to determine its three-dimensional atomic arrangement. The synthesis, purification, and crystallization of this compound are critical preliminary steps for successful X-ray crystallographic analysis. This document outlines these essential experimental protocols and presents a logical workflow for its structural determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for handling, storage, and for the design of crystallization experiments.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [1][2] |

| CAS Number | 52548-14-8 | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 100-113 °C | [3][4] |

| Boiling Point | 321.4 °C | [5] |

| Flash Point | 148.2 °C | [5] |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the analysis of X-ray diffraction data.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 5-methyl-anthranilic acid followed by a Sandmeyer-type reaction with potassium iodide.[3][4]

Materials:

-

5-methyl-anthranilic acid

-

3-N Hydrochloric acid

-

Sodium nitrite (B80452)

-

Potassium iodide

-

Sodium thiosulfate (B1220275)

-

Ether

-

Sodium sulfate (B86663)

-

Ligroin

Procedure:

-

Suspend 20 g of 5-methyl-anthranilic acid in 200 ml of 3-N hydrochloric acid at 0°C.[3][4]

-

Add a solution of 10 g of sodium nitrite in 20 ml of water dropwise with stirring, maintaining the temperature at 0°C. Stir for an additional 25 minutes.[3][4]

-

Prepare a solution of 26.5 g of potassium iodide in 30 ml of 3-N hydrochloric acid and 30 ml of water. Add this solution dropwise to the diazotized mixture at 5°-10°C.[3][4]

-

Stir the mixture for 30 minutes at room temperature and then for 2 hours at reflux.[3][4]

-

Cool the mixture and add sodium thiosulfate until the solution turns yellow (approximately 5 g).[3][4]

-

Collect the crystalline product by vacuum filtration and wash with water until neutral.[3][4]

-

For purification, dissolve the crude acid in ether, wash with sodium thiosulfate solution and then with water. Dry the ether layer over sodium sulfate and evaporate the solvent to obtain light-brown crystals.[3][4]

-

Further purification can be achieved by recrystallization from ligroin to yield pure this compound.[3]

Single Crystal Growth

The growth of high-quality single crystals is paramount for X-ray diffraction analysis. Slow evaporation is a commonly used technique.

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks.

X-ray Diffraction Data Collection and Structure Determination

Once suitable single crystals are obtained, their structure can be determined using X-ray crystallography.

Procedure:

-

Mount a selected single crystal on a goniometer head.

-

Place the crystal in a single-crystal X-ray diffractometer.

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam at a controlled temperature (often cryogenic, e.g., 100 K).

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data to obtain precise bond lengths, angles, and other crystallographic parameters.

Logical Workflow and Visualization

The process of determining the crystal structure of this compound can be visualized as a sequential workflow.

While the crystal structure of this compound is not yet publicly available, the experimental framework detailed in this guide provides a clear path for its determination. The synthesis and purification protocols are well-established, and the subsequent steps of single crystal growth and X-ray diffraction analysis follow standard crystallographic practices. The elucidation of this structure would be a valuable addition to the structural database of small organic molecules, potentially aiding in the design of new materials and pharmaceutical intermediates.

References

A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Iodo-5-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data indicates a notable absence of quantitative solubility studies for this compound. This document summarizes the available qualitative solubility information and provides detailed, generalized experimental protocols for the quantitative determination of its solubility in various organic solvents. These methodologies are intended to serve as a foundational reference for researchers and professionals in drug development and chemical synthesis. Furthermore, a logical workflow for solubility determination is presented visually to guide experimental design.

Introduction

This compound (CAS No: 52548-14-8) is a substituted aromatic carboxylic acid frequently utilized as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] Its molecular structure, featuring a carboxylic acid group, an iodine atom, and a methyl group on the benzene (B151609) ring, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for reaction condition optimization, purification process development (such as recrystallization), and formulation studies.

Despite its importance, a thorough literature search reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by consolidating the existing qualitative data and providing robust, adaptable experimental protocols for its quantitative determination.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility Description |

| Protic Solvents | Water | Slightly soluble |

| Alcohols (e.g., Ethanol) | Soluble | |

| Acetic Acid | Soluble (especially in hot acetic acid)[3] | |

| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Dissolves effectively[1] |

| Ethers (e.g., Diethyl Ether) | Soluble |

This qualitative profile suggests that this compound, a moderately polar molecule, exhibits favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its slight solubility in water is expected for a substituted benzoic acid of its molecular weight.

Experimental Protocols for Quantitative Solubility Determination

The following are detailed methodologies for the accurate measurement of this compound solubility. These protocols are based on established analytical techniques for solid organic compounds.[4][5][6]

Gravimetric Method (Isothermal Shake-Flask Method)

This method is considered a gold standard for its accuracy and reliability in determining equilibrium solubility.[6]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10.0 mL) of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a precise aliquot (e.g., 5.0 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the clear filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). A vacuum oven is preferred for high-boiling point solvents.

-

Continue drying until a constant mass of the solid residue is achieved.

-

Record the final mass of the vial with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

UV/Vis Spectroscopic Method

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of ultraviolet or visible light.

Materials and Equipment:

-

All materials from the Gravimetric Method

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution and obtain a clear filtrate.

-

-

Sample Dilution and Analysis:

-

Dilute a precise volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the calibration curve's regression equation to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for selecting a solubility determination method and the experimental workflow for the widely used gravimetric method.

Caption: Logical workflow for selecting an appropriate method for solubility determination.

References

An In-depth Technical Guide to 2-Iodo-5-methylbenzoic Acid (CAS: 52548-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methylbenzoic acid, identified by the CAS number 52548-14-8, is a halogenated aromatic carboxylic acid.[1] This compound serves as a crucial building block and intermediate in organic and medicinal chemistry.[2][3] Its utility is primarily demonstrated in the synthesis of complex organic molecules, most notably as a key precursor in the manufacturing of the dual orexin (B13118510) receptor antagonist, Suvorexant, which is used for the treatment of insomnia.[4][5] This guide provides a comprehensive overview of its chemical characterization, synthesis protocols, and its significant role in pharmaceutical synthesis.

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 52548-14-8 | [2][6] |

| Molecular Formula | C₈H₇IO₂ | [3][6] |

| Molecular Weight | 262.04 g/mol | [3] |

| IUPAC Name | This compound | [6] |

| Synonyms | 5-Methyl-2-iodobenzoic acid, Benzoic acid, 2-iodo-5-methyl- | [6] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][7] |

| Melting Point | 112-113 °C (recrystallized from ligroin) | [2] |

| Boiling Point | 321.4 °C (estimated) | [3] |

| Solubility | Sparingly soluble in water. | [1] |

| InChI Key | INGWGCDYAJKXKP-UHFFFAOYSA-N | [2][6] |

| SMILES | CC1=CC(=C(C=C1)I)C(=O)O | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. Below is a summary of key spectral data.

| Spectroscopic Data | Key Features and Observations | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.91 (1H, d, J= 8.2 Hz), 7.84 (1H, d, J = 1.8 Hz), 7.02 (1H, dd, J = 8.2, 1.8 Hz), 2.36 (3H, s). | [8] |

| Mass Spectrometry | Electron ionization mass spectrum data is available through the NIST WebBook. | [9] |

| Infrared (IR) Spectroscopy | IR spectrum data is available, which helps in the identification of functional groups. | [1][2] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through two primary routes: the Sandmeyer reaction starting from an amino-substituted benzoic acid, and the regioselective iodination of a methylbenzoic acid precursor.

Synthesis via Sandmeyer Reaction

This classic method involves the diazotization of 2-amino-5-methylbenzoic acid followed by an iodine substitution.[10][11]

Experimental Protocol:

-

Diazotization: 2-amino-5-methylbenzoic acid (also known as 5-methyl-anthranilic acid) is suspended in 3-N hydrochloric acid at 0°C.[12] A solution of sodium nitrite (B80452) in water is added dropwise with stirring, and the mixture is stirred for an additional 25 minutes at 0°C.[12]

-

Iodination: A solution of potassium iodide in aqueous hydrochloric acid is then added dropwise to the diazotized mixture at a temperature of 5°-10°C.[12]

-

Reaction Completion and Work-up: The mixture is stirred for 30 minutes at room temperature and then refluxed for 2 hours.[12] After cooling, sodium thiosulfate (B1220275) is added until the solution turns yellow.[12]

-

Isolation and Purification: The resulting crystalline this compound is collected by vacuum filtration and washed with water.[12] For further purification, the crude product can be dissolved in ether, washed with sodium thiosulfate solution and water, dried over sodium sulfate, and evaporated.[12] Recrystallization from ligroin yields the pure product.[2]

Synthesis via Regioselective Iodination

This approach involves the direct iodination of a methylbenzoic acid isomer. For the synthesis of this compound, regioselective C-H activation of 3-methylbenzoic acid is a potential route.[2] Modern methods often employ transition metal catalysis, such as iridium, to achieve high selectivity.[2]

Experimental Protocol (General Principle):

A more recent and efficient method involves the iridium-catalyzed ortho-monoiodination of benzoic acids.[13] This reaction can be performed under mild conditions, often at room temperature, and does not require an inert atmosphere.[13] The carboxylic acid group of the substrate directs the iridium catalyst to selectively functionalize the adjacent C-H bond.[2]

Role in Pharmaceutical Synthesis: A Case Study of Suvorexant

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Suvorexant.[4][5]

The synthesis pathway involves the coupling of this compound with 1,2,3-triazole to form 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid.[4] This intermediate is then coupled with a chiral diazepane derivative to form the core structure of Suvorexant.[4]

Biological Activity and Mechanism of Action

A thorough review of scientific literature and databases indicates a lack of studies investigating the direct biological activities of this compound. There is no available data on its antimicrobial, anti-inflammatory, or other pharmacological effects. Consequently, there are no proposed mechanisms of action for this compound in a biological context. Its significance in the life sciences is currently defined by its role as a synthetic intermediate for pharmacologically active molecules.

Safety and Handling

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized organic compound with significant utility as a synthetic intermediate. Its physicochemical properties and spectroscopic data are well-documented, and reliable synthesis protocols are available. While it does not appear to possess direct biological activity, its role as a key building block in the synthesis of pharmaceuticals like Suvorexant underscores its importance to the drug development industry. Future research could explore potential novel applications of this versatile molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 52548-14-8 | Benchchem [benchchem.com]

- 3. This compound | 52548-14-8 | FI15188 [biosynth.com]

- 4. Portico [access.portico.org]

- 5. This compound - Shanghai BaoboLuo New Material Technology Co., Ltd. [baoboluochem.com]

- 6. This compound | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. prepchem.com [prepchem.com]

- 13. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Spectroscopic Analysis of 2-Iodo-5-methylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular and Spectroscopic Properties

2-Iodo-5-methylbenzoic acid (CAS No: 52548-14-8) is a substituted aromatic carboxylic acid with significant applications as a building block in organic synthesis and pharmaceutical chemistry.[1][2] Its chemical structure, characterized by an iodine atom at the ortho position and a methyl group at the meta position relative to the carboxylic acid function, provides a versatile platform for a variety of chemical transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C8H7IO2 | [2][3][4] |

| Molecular Weight | 262.04 g/mol | [2][3][4] |

| Melting Point | 112-113 °C (recrystallized from ligroin) | [1] |

| Boiling Point | 321.4 °C at 760 mmHg | [2][5] |

| InChIKey | INGWGCDYAJKXKP-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(C=C1)I)C(=O)O | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.

Table 2: Experimental Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (d, J= 8.2 Hz, 1H), 7.84 (d, J = 1.8 Hz, 1H), 7.02 (dd, J = 8.2, 1.8 Hz, 1H), 2.36 (s, 3H) | [1] |

| ¹³C NMR | Data not explicitly found in search results. | |

| IR (Gas Phase) | Available in NIST WebBook | [6] |

| GC-MS | m/z Top Peak: 262, 2nd Highest: 245, 3rd Highest: 77 | [3] |

Theoretical Calculations: A Methodological Approach

While specific theoretical data for this compound is not published, computational studies on similar molecules, such as other ortho-halobenzoic acids, provide a robust framework for approaching such calculations.[7][8] Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic structure, geometry, and vibrational frequencies of organic molecules.[7][9]

Proposed Computational Protocol

A typical workflow for performing theoretical calculations on this compound would involve the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is crucial for obtaining accurate predictions of molecular properties.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Electronic Property Calculations: Once the geometry is optimized, various electronic properties can be calculated, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken atomic charges. These properties provide insights into the molecule's reactivity and intermolecular interactions.

The following DOT script visualizes this proposed computational workflow.

Caption: Proposed computational workflow for theoretical analysis.

Selection of Theoretical Methods

For molecules like halobenzoic acids, hybrid DFT functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311++G(d,p).[7][10] The choice of functional and basis set is a critical step that influences the accuracy of the calculated results. For heavier elements like iodine, the use of basis sets that include effective core potentials (ECPs) may be necessary for more accurate calculations.

Molecular Structure and Intermolecular Interactions

The three-dimensional structure of this compound dictates its physical and chemical properties. The relative orientation of the carboxylic acid group with respect to the aromatic ring and the iodine atom is of particular interest due to potential intramolecular interactions.

// Benzene ring C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];

// Substituents I [label="I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH3_C [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; H1_CH3 [label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H2_CH3 [label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H3_CH3 [label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; COOH_C [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; O1_COOH [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_COOH [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_COOH [label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H3_ring [label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H4_ring [label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H6_ring [label="H", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C2 -- I; C5 -- CH3_C; CH3_C -- H1_CH3; CH3_C -- H2_CH3; CH3_C -- H3_CH3; C1 -- COOH_C; COOH_C -- O1_COOH [style=double]; COOH_C -- O2_COOH; O2_COOH -- H_COOH; C3 -- H3_ring; C4 -- H4_ring; C6 -- H6_ring; }

References

- 1. This compound | 52548-14-8 | Benchchem [benchchem.com]

- 2. This compound | 52548-14-8 | FI15188 [biosynth.com]

- 3. This compound | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianjournalofphysics.com [asianjournalofphysics.com]

- 9. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]

- 10. mdpi.com [mdpi.com]

Discovery and historical synthesis of 2-Iodo-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its utility as a building block, particularly in the synthesis of the dual orexin (B13118510) receptor antagonist Suvorexant, has made its efficient synthesis a topic of significant interest. This technical guide provides an in-depth overview of the historical and current methods for the synthesis of this compound, with a focus on detailed experimental protocols, quantitative data, and a comparative analysis of the primary synthetic routes.

Introduction

The discovery and development of synthetic routes to this compound have been driven by its emergence as a critical precursor in medicinal chemistry. The presence of the iodo, methyl, and carboxylic acid functionalities on the benzene (B151609) ring provides three distinct points for chemical modification, making it a versatile scaffold for the construction of complex molecules. This guide will explore the two principal historical methods for its preparation: the Sandmeyer reaction of 2-amino-5-methylbenzoic acid and the regioselective iodination of 3-methylbenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 52548-14-8 |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol |

| Melting Point | 100-113 °C (crude), 112-113 °C (recrystallized)[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in ether and other organic solvents |

Historical Synthesis Methods

Two primary methods have been historically employed for the synthesis of this compound.

Sandmeyer Reaction of 2-Amino-5-methylbenzoic Acid

The Sandmeyer reaction is a well-established method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In the context of this compound synthesis, the starting material is 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).[1][2]

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

-

Diazotization:

-

Suspend 20 g of 5-methyl-anthranilic acid in 200 ml of 3-N hydrochloric acid at 0°C.

-

Slowly add a solution of 10 g of sodium nitrite (B80452) in 20 ml of water dropwise with stirring.

-

Continue stirring the mixture for 25 minutes at 0°C.

-

-

Iodination:

-

Prepare a solution of 26.5 g of potassium iodide in 30 ml of 3-N hydrochloric acid and 30 ml of water.

-

Add this solution dropwise to the diazonium salt solution, maintaining the temperature between 5-10°C.

-

Stir the mixture for an additional 30 minutes at room temperature and then for 2 hours at reflux.

-

-

Work-up and Purification:

-

Cool the reaction mixture and add sodium thiosulfate (B1220275) until the solution turns yellow (approximately 5 g).

-

Collect the crystalline 2-iodo-5-methyl-benzoic acid by vacuum filtration and wash with water until neutral.

-

Dissolve the crude acid in ether, wash with sodium thiosulfate solution and then with water.

-

Dry the ether layer over sodium sulfate (B86663) and evaporate the solvent to obtain light-brown crystals.

-

Recrystallize the crude product from ligroin to yield pure 2-iodo-5-methyl-benzoic acid.

-

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylbenzoic acid | [2] |

| Yield | 85% (in a similar small-scale prep) | [3] |

| Crude Melting Point | 100-112 °C | [2] |

| Recrystallized Melting Point | 112-113 °C | [1] |

Regioselective Iodination of 3-Methylbenzoic Acid

Direct iodination of an aromatic ring offers a more atom-economical approach compared to the Sandmeyer reaction. For the synthesis of this compound, the regioselective iodination of 3-methylbenzoic acid (m-toluic acid) is a viable route. This method, however, can lead to a mixture of isomers, with the desired this compound being one of the products.

Caption: General scheme for the regioselective iodination of 3-methylbenzoic acid.

While various iodinating systems can be employed, a representative procedure might involve the use of an iodine source and an oxidizing agent in an acidic medium. One study reports the iodination of 3-methylbenzoic acid (20 g, 0.15 mol) which resulted in a 50% conversion of the starting material.[3]

| Parameter | Value |

| Starting Material | 3-Methylbenzoic acid |

| Conversion of Starting Material | 50% |

| Yield of 6-iodo-3-methylbenzoic acid | 40% |

| Yield of other regional isomers | 8% |

| Ratio of desired to other isomers | 5:1 |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (d, J= 8.2 Hz, 1H), 7.84 (d, J = 1.8 Hz, 1H), 7.02 (dd, J = 8.2, 1.8 Hz, 1H), 2.36 (s, 3H) |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C-H (aromatic and methyl), and C-I bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 262.04 g/mol . |

Applications in Drug Development

This compound is a crucial building block in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1] The iodo group serves as a handle for cross-coupling reactions, allowing for the construction of the complex molecular architecture of the final drug product.

Conclusion

The synthesis of this compound has evolved from classical methods like the Sandmeyer reaction to more direct approaches such as regioselective iodination. While the Sandmeyer reaction offers a reliable and high-yielding route from the corresponding amino-substituted precursor, direct iodination presents a more atom-economical alternative, albeit with potential challenges in regioselectivity. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. The continued importance of this compound in the pharmaceutical industry ensures that the development of efficient and sustainable synthetic methodologies will remain an active area of research.

Workflow for Synthesis Selection

References

Methodological & Application

Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvorexant, an orexin (B13118510) receptor antagonist, is a therapeutic agent for the treatment of insomnia. Its synthesis involves the strategic assembly of key molecular fragments. A critical precursor in the synthesis of Suvorexant is 2-Iodo-5-methylbenzoic acid. This compound serves as the starting material for the preparation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a pivotal intermediate that is subsequently coupled with the chiral diazepane core of the Suvorexant molecule. This application note provides detailed protocols for the synthesis of key intermediates derived from this compound and their subsequent conversion to Suvorexant, along with a summary of relevant quantitative data.

Signaling Pathway and Experimental Workflow

The synthesis of Suvorexant from this compound involves a multi-step process. The initial step is a copper-catalyzed amination to form the triazole-benzoic acid intermediate. This intermediate is then activated and coupled with the chiral diazepane fragment. Subsequent deprotection and final condensation steps yield Suvorexant.

Caption: Synthetic workflow for Suvorexant from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

This protocol outlines the copper-catalyzed amination of this compound with 1,2,3-triazole. Two effective methods are presented below.

Method A: Cesium Carbonate in DMF

-

Reaction Setup: In a nitrogen-purged reaction vessel, combine N,N-dimethylformamide (DMF, 30 mL), 1,2,3-triazole (3.45 g, 50 mmol), this compound (5.24 g, 20 mmol), cesium carbonate (11.72 g, 36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and cuprous iodide (0.38 g, 2 mmol).[1]

-

Reaction Conditions: Heat the reaction mixture to 100 °C and maintain for 4 hours.[1]

-

Work-up and Purification:

-

Cool the mixture to room temperature and dilute with water (60 mL).

-

Extract the aqueous phase with ethyl acetate (B1210297) (2 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography (dichloromethane/methanol, 50:1 v/v) to yield the product as a yellow solid.[1]

-

-

Yield and Characterization:

Method B: Potassium Carbonate in Acetone (B3395972)

-

Reaction Setup: To a 5L reaction flask, add acetone (1.1 kg) and this compound (131 g), and stir until dissolved. Add anhydrous potassium carbonate (350 g).

-

Reaction Conditions: Heat the mixture to reflux (55-60 °C) for 30 minutes. Add 1,2,3-triazole (114 g) and cuprous iodide (2.4 g). Maintain the reaction at reflux for 8 hours, monitoring by sampling every hour.

-

Work-up and Purification:

-

Cool the reaction to room temperature and filter. Wash the filter cake with acetone (2 x 120 g).

-

Dissolve the resulting white solid in purified water (1.3 kg) and stir for 30 minutes.

-

Adjust the pH of the solution to 1.5-2.0 by dropwise addition of hydrochloric acid to precipitate a white solid.

-

Stir for 1-2 hours, filter, and wash the filter cake with purified water.

-

Dry the solid at 50 ± 5 °C.

-

Recrystallize the crude product from absolute ethanol (B145695) and purified water by heating to 75-80 °C until clear, then cooling to 0-5 °C. Filter and rinse the filter cake with cold ethanol solution.

-

-

Yield and Characterization:

-

Yield: 86 g (93%) of a fine white crystalline solid.

-

Purity (HPLC): 99.91%.

-

Melting Point: 173-177 °C.[2]

-

Protocol 2: Amide Coupling to form (R)-(4-benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone

-

Reaction Setup: In a suitable reaction vessel, dissolve (R)-1-benzyl-5-methyl-1,4-diazepane (compound 6, 2.40 g, 11.76 mmol), 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (compound 5, 2.86 g, 14.11 mmol), 1-hydroxy-1H-benzotriazole (1.90 g, 14.11 mmol), and dry triethylamine (B128534) (3.56 g, 35.28 mmol) in dry DMF (18 mL).[2]

-

Reaction Conditions: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC hydrochloride, 2.70 g, 14.11 mmol) and stir the reaction mixture for 2 hours at room temperature.[2]

-

Work-up and Purification:

-

Partition the reaction mixture between ethyl acetate and saturated aqueous NaHCO₃.

-

Separate the layers and treat the organic layer with aqueous citric acid with stirring for 1 hour.

-

Add water and partition the mixture. Combine the aqueous layers and adjust the pH to >9 with saturated aqueous Na₂CO₃.

-

Extract the aqueous layer with three portions of ethyl acetate.

-

Combine the organic layers, dry over MgSO₄, and concentrate by rotary evaporation.[2]

-

-

Yield and Characterization:

Data Presentation

The following tables summarize the quantitative data for the key reaction steps in the synthesis of Suvorexant starting from this compound.

Table 1: Synthesis of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

| Parameter | Method A | Method B |

| Starting Material | This compound | This compound |

| Reagents | 1,2,3-triazole, Cs₂CO₃, CuI, trans-N,N'-dimethyl-1,2-cyclohexanediamine | 1,2,3-triazole, K₂CO₃, CuI |

| Solvent | DMF | Acetone |

| Temperature | 100 °C | 55-60 °C (Reflux) |

| Reaction Time | 4 hours | 8 hours |

| Purification | Column Chromatography | Recrystallization |

| Yield | 68% | 93% |

| Purity | Not Reported | 99.91% (HPLC) |

Table 2: Amide Coupling Reaction

| Parameter | Value |

| Starting Materials | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, (R)-1-benzyl-5-methyl-1,4-diazepane |

| Coupling Reagents | EDC hydrochloride, 1-hydroxy-1H-benzotriazole |

| Base | Triethylamine |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Yield | 93% |

Table 3: Overall Yield of Suvorexant Synthesis

| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Purity | Reference |

| Facile Synthesis | R-3-aminobutyric acid | 8 | 31% | >99% ee | [3] |

| Optimized Synthesis | (R)-3-(BOC-amino)butyric acid | 9 | 65% | 99.92% | [4] |

Logical Relationships in Synthesis

The synthesis of Suvorexant is a convergent process where two key fragments are synthesized separately and then combined.

Caption: Convergent synthesis strategy for Suvorexant.

References

- 1. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-Iodo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has found extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 2-Iodo-5-methylbenzoic acid is a versatile building block in organic synthesis, and its use in Suzuki-Miyaura couplings allows for the straightforward construction of complex biaryl and heteroaryl benzoic acid derivatives.[1] These products are valuable intermediates in drug discovery and development.

This document provides detailed application notes and protocols for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of boronic acids.

Key Considerations for Coupling with this compound

The presence of both a sterically demanding ortho-iodo substituent and a potentially coordinating carboxylic acid group requires careful optimization of reaction conditions. The high reactivity of the carbon-iodine bond generally allows for milder conditions compared to analogous bromo or chloro-arenes. However, the carboxylic acid moiety can interact with the palladium catalyst, potentially leading to catalyst deactivation. The choice of base is therefore critical to ensure both efficient activation of the boronic acid and minimal interference from the carboxylate group. Stronger inorganic bases are often employed to overcome this potential issue.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. These conditions are based on established protocols for similar 2-iodobenzoic acid derivatives and serve as a strong starting point for optimization.

| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 16 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 18 | 85 |

| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 24 | 78 |

| 5 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene | 80 | 8 | 89 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-